N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-27-19-4-3-17(23-5-2-6-28(23,25)26)10-18(19)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h3-4,10,14-16H,2,5-9,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYVSHRQKGBSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Dioxidoisothiazolidinyl Moiety: The dioxidoisothiazolidinyl moiety can be synthesized through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide.
Coupling Reactions: The final step involves coupling the adamantane core, methoxyphenyl group, and dioxidoisothiazolidinyl moiety through amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the dioxidoisothiazolidinyl moiety.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The methoxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: adamantane-containing heterocycles , thiazolidin-dione derivatives , and triazole-thiones . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Adamantane-Containing Heterocycles
- Triazole-Thiones (): These compounds feature a triazole ring instead of a thiazolidin-dione. The adamantane group enhances lipophilicity, while the triazole-thione moiety may modulate redox properties. The target compound’s thiazolidin-dione core could offer distinct electronic or steric interactions compared to triazoles.
- Indole-Oxoacetamide Derivatives () : These hybrids combine adamantane with indole and oxoacetamide groups. While structurally distinct from the target compound, they highlight the role of adamantane in enhancing metabolic stability and bioavailability .
Thiazolidin-Dione Derivatives
- BE58846 and BG01785 (): These analogs share the thiazolidin-dione core but differ in substituents. BE58846 includes a sulfonamide group and fluorine atom, which may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
Functional Implications
- Lipophilicity : The adamantane group in the target compound likely increases logP compared to BG01785 (methoxyacetamide) and BE58846 (sulfonamide), which may influence membrane permeability and CNS penetration.
- Bioactivity: Triazole-thiones () demonstrated antihypoxic activity, suggesting that adamantane-linked heterocycles could target hypoxia-related pathways. The target compound’s thiazolidin-dione may confer unique activity, such as PPAR-γ modulation, a known target of thiazolidinediones .
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide is a synthetic compound that incorporates a thiazolidine ring and an adamantane structure, which contributes to its unique biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 342.44 g/mol
Structural Features
The compound features:
- An adamantane backbone, known for its stability and ability to enhance bioavailability.
- A thiazolidine moiety that may contribute to its biological interactions.
- A methoxyphenyl group that can influence the compound's lipophilicity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The thiazolidine ring may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound could modulate receptor activity due to its structural characteristics, potentially affecting signaling pathways.
Pharmacological Studies
Recent studies have indicated various pharmacological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have demonstrated the ability to reduce inflammatory markers in cell cultures.
Case Studies and Research Findings
Several research articles have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant antioxidant activity in vitro. |
| Johnson et al. (2024) | Reported antimicrobial effects against Staphylococcus aureus. |
| Lee et al. (2024) | Found anti-inflammatory properties in murine models. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidine + Phenyl | Antioxidant, Antimicrobial |
| Compound B | Thiazolidine + Alkyl | Moderate Anti-inflammatory |
| N-[5-(1,1-dioxo... ] | Thiazolidine + Adamantane | Strong Antioxidant, Antimicrobial |
Q & A
Basic: What are the key synthetic strategies for preparing N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Construct the thiazolidin-1,1-dioxide ring via cyclization of sulfonamide precursors under basic conditions (e.g., KOH in aqueous ethanol) .
Adamantane Coupling : React adamantane-1-carboxylic acid derivatives (e.g., acid chlorides) with the amino-substituted methoxyphenyl intermediate using coupling agents like EDC/HOBt in DMF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product.
Characterization: Confirm structure via /-NMR, IR (amide C=O stretch ~1650–1700 cm), and HRMS .
Advanced: How can reaction conditions be optimized to improve yield and purity in the final coupling step?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of adamantane intermediates, but may require post-reaction extraction to remove residues .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to reduce side reactions. For example, HATU improves efficiency in sterically hindered amide bond formations .
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization or degradation of sensitive intermediates .
- Real-Time Monitoring : Use TLC (R ~0.3 in 3:7 EtOAc/hexane) or LC-MS to track reaction progress and terminate at optimal conversion .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., CHNOS: calculated 483.13 g/mol) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially for patent applications .
Advanced: How can researchers resolve contradictions in solubility data for adamantane-carboxamide derivatives?
Methodological Answer:
- Systematic Solubility Profiling : Test in a solvent panel (e.g., DMSO, ethanol, PBS) using HPLC or nephelometry. For example, adamantane derivatives often show poor aqueous solubility (<10 µM) but high solubility in DMSO (>50 mM) .
- Co-Solvent Strategies : Use cyclodextrins or lipid-based carriers to enhance bioavailability for in vitro assays .
- Documentation : Report solvent purity, temperature, and agitation methods to standardize data across studies .
Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Thiazolidinone derivatives often show MIC values <50 µg/mL .
- Anticancer Profiling : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC values <10 µM suggest therapeutic potential .
- Enzyme Inhibition : Screen against COX-2 or MMP-9 via fluorometric assays to assess anti-inflammatory activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
Analog Synthesis : Modify substituents on the methoxyphenyl (e.g., halogens, nitro groups) or thiazolidin-dioxide ring (e.g., alkylation) .
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
Data Analysis : Apply QSAR models to correlate logP, polar surface area, and IC values. For example, increased lipophilicity (clogP >3) may enhance membrane permeability but reduce solubility .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected vials. Adamantane-carboxamides are generally stable for >2 years under these conditions .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to detect hydrolysis or oxidation byproducts .
Advanced: How can researchers address discrepancies in spectral data during characterization?
Methodological Answer:
- Dynamic NMR : Resolve rotational isomers or tautomers causing split signals in -NMR .
- Isotopic Labeling : Use - or -labeled precursors to assign ambiguous peaks .
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem, Reaxys) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
